molecular formula C10H16O2 B14346259 2-Acetyl-6-methylcyclohexane-1-carbaldehyde CAS No. 90486-71-8

2-Acetyl-6-methylcyclohexane-1-carbaldehyde

Katalognummer: B14346259
CAS-Nummer: 90486-71-8
Molekulargewicht: 168.23 g/mol
InChI-Schlüssel: FRZGWYDJSQUBTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetyl-6-methylcyclohexane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with an acetyl group at the second position, a methyl group at the sixth position, and an aldehyde group at the first position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-6-methylcyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 6-methylcyclohexanone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and recrystallization to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetyl-6-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-Acetyl-6-methylcyclohexane-1-carboxylic acid.

    Reduction: 2-Acetyl-6-methylcyclohexane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Acetyl-6-methylcyclohexane-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.

Wirkmechanismus

The mechanism of action of 2-Acetyl-6-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form Schiff bases with primary amines, leading to the formation of imines. This reaction is significant in biological systems where the compound can interact with amino acids and proteins, potentially altering their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Acetylcyclohexane-1-carbaldehyde: Lacks the methyl group at the sixth position.

    6-Methylcyclohexane-1-carbaldehyde: Lacks the acetyl group at the second position.

    Cyclohexane-1-carbaldehyde: Lacks both the acetyl and methyl groups.

Uniqueness

2-Acetyl-6-methylcyclohexane-1-carbaldehyde is unique due to the presence of both the acetyl and methyl groups on the cyclohexane ring

Eigenschaften

CAS-Nummer

90486-71-8

Molekularformel

C10H16O2

Molekulargewicht

168.23 g/mol

IUPAC-Name

2-acetyl-6-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C10H16O2/c1-7-4-3-5-9(8(2)12)10(7)6-11/h6-7,9-10H,3-5H2,1-2H3

InChI-Schlüssel

FRZGWYDJSQUBTP-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC(C1C=O)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.